molecular formula C13H11N3OS B1666208 6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)- CAS No. 945400-24-8

6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

Cat. No. B1666208
Key on ui cas rn: 945400-24-8
M. Wt: 257.31 g/mol
InChI Key: FYTAUNFPOYWHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133143B2

Procedure details

2-[4-(N-monomethyl)aminophenyl]-6-hydroxybenzothiazole (45, 520 mg, 2.03 mmol) was dissolved in tetrahydrofuran (15 mL) and (BOC)2O (974 mg, 4.46 mmol) and N,N-dimethylaminopyridine (DMAP; 496 mg, 4.06 mmol) were sequentially added thereto. After agitating the resulting reaction mixture for 16 hours at room temperature and removing the solvent under reduced pressure, the mixture was dissolved again in dichloromethane (40 mL). Then, after adding piperidine (4.0 mL, 40.6 mmol), the reaction mixture was agitated for 1 hour at room temperature and ammonium chloride aqueous solution was added. After extracting the organic compound with dichloromethane and removing water using sodium sulfate, column chromatography yielded the target compound 2-[2-(N-monomethylamino)pyridin-5-yl]-6-hydroxybenzothiazole (12-4, 519 mg, 72%) as a white solid.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
496 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1C=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:5][CH:4]=1.O(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O.[NH:34]1CCCCC1.[Cl-].[NH4+]>O1CCCC1>[CH3:1][NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:7][N:34]=1 |f:3.4|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
CNC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
974 mg
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
N,N-dimethylaminopyridine
Quantity
496 mg
Type
reactant
Smiles
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
removing the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved again in dichloromethane (40 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was agitated for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After extracting the organic compound with dichloromethane
CUSTOM
Type
CUSTOM
Details
removing water

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 519 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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